molecular formula C3H5ClO2 B6320220 2-Hydroxypropanoyl chloride CAS No. 61882-51-7

2-Hydroxypropanoyl chloride

Cat. No.: B6320220
CAS No.: 61882-51-7
M. Wt: 108.52 g/mol
InChI Key: HGVUWQBXZZWUGD-UHFFFAOYSA-N
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Description

2-Hydroxypropanoyl chloride, also known as lactic acid chloride, is an organic compound with the molecular formula C3H5ClO2. It is a derivative of lactic acid where the hydroxyl group is replaced by a chlorine atom. This compound is a colorless liquid with a pungent odor and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxypropanoyl chloride can be synthesized through the reaction of lactic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The reaction can be represented as follows:

CH3CH(OH)COOH+SOCl2CH3CH(OH)COCl+SO2+HCl\text{CH}_3\text{CH(OH)COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH(OH)COCl} + \text{SO}_2 + \text{HCl} CH3​CH(OH)COOH+SOCl2​→CH3​CH(OH)COCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where lactic acid and thionyl chloride are mixed and heated under controlled conditions. The by-products, sulfur dioxide and hydrogen chloride, are typically removed through gas scrubbing systems to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxypropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes back to lactic acid and hydrochloric acid.

    Reduction: It can be reduced to 2-hydroxypropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides.

    Alcohols: Reacts with alcohols to form esters.

    Water: Hydrolyzes to lactic acid and hydrochloric acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) for reduction to 2-hydroxypropanol.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Lactic Acid: Formed from hydrolysis.

    2-Hydroxypropanol: Formed from reduction.

Scientific Research Applications

2-Hydroxypropanoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the preparation of biologically active molecules.

    Medicine: As a precursor in the synthesis of drugs and diagnostic agents.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxypropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve the formation of acyl intermediates.

Comparison with Similar Compounds

Similar Compounds

    Acetyl Chloride (CH3COCl): Similar in structure but lacks the hydroxyl group.

    Propionyl Chloride (C2H5COCl): Similar in structure but has an additional carbon atom.

    Chloroacetyl Chloride (ClCH2COCl): Similar in structure but has a chlorine atom on the alpha carbon.

Uniqueness

2-Hydroxypropanoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon atom, which imparts distinct reactivity and properties compared to other acyl chlorides.

Properties

IUPAC Name

2-hydroxypropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c1-2(5)3(4)6/h2,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVUWQBXZZWUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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